molecular formula C23H25BrN2O4 B4267299 6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4267299
M. Wt: 473.4 g/mol
InChI Key: CQLKLSANTKWSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, ethoxy, and dimethoxy groups in the structure suggests that this compound may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution reactions: The ethoxy and dimethoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the bromine atom or the quinoline ring, potentially leading to debromination or hydrogenation products.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinecarboxylic acids, while substitution could produce various quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinolinecarboxamide derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar properties, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, could make it useful in treating diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives are known to interact with DNA, enzymes, or receptors, leading to various biological effects. The presence of bromine and methoxy groups might enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinolinecarboxylic acid: A precursor in the synthesis of various quinoline derivatives.

    Ethoxyquinoline: A compound with similar ethoxy substitution.

Uniqueness

Compared to these compounds, 6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has a unique combination of substituents that may confer distinct chemical and biological properties. The presence of both bromine and methoxy groups could enhance its reactivity and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O4/c1-5-30-17-8-6-7-15(11-17)21-13-19(18-12-16(24)9-10-20(18)26-21)22(27)25-14(2)23(28-3)29-4/h6-14,23H,5H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLKLSANTKWSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC(C)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.